molecular formula C18H21N3O6S B188436 Cefprozil, (Z)- CAS No. 114876-72-1

Cefprozil, (Z)-

Katalognummer: B188436
CAS-Nummer: 114876-72-1
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: ALYUMNAHLSSTOU-HERYOFLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefprozil is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid.

Industrial Production Methods: Industrial production of Cefprozil involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cefprozil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of Cefprozil .

Wissenschaftliche Forschungsanwendungen

Cefprozil has a wide range of scientific research applications:

Wirkmechanismus

Cefprozil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Cefprozil: Cefprozil is unique due to its high oral bioavailability and broad-spectrum activity. It is particularly effective against certain strains of β-lactamase-producing bacteria, making it a valuable option in the treatment of resistant infections .

Biologische Aktivität

Cefprozil, a second-generation cephalosporin antibiotic, is notable for its broad-spectrum antibacterial activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and relevant research findings.

Overview of Cefprozil

Cefprozil is a semisynthetic antibiotic primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and middle ear. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .

Pharmacodynamics

  • Mechanism of Action : Cefprozil inhibits the third stage of bacterial cell wall synthesis, which is crucial for bacterial survival. It binds to PBPs located in the bacterial cytoplasmic membrane, disrupting the integrity of the cell wall and causing lysis .
  • Spectrum of Activity : Cefprozil exhibits significant activity against:
    • Gram-positive bacteria : Streptococcus pyogenes, Streptococcus pneumoniae, and methicillin-susceptible Staphylococcus aureus.
    • Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae .

Clinical Efficacy

Cefprozil has been compared with other antibiotics in various clinical settings:

  • Upper Respiratory Infections : In randomized trials for treating tonsillitis and pharyngitis, cefprozil demonstrated similar efficacy to erythromycin and cefaclor but showed superior bacteriological efficacy over cefaclor .
  • Lower Respiratory Infections : Cefprozil was more effective than cefuroxime axetil in treating lower respiratory tract infections .
  • Otitis Media in Children : A dosage of 15 mg/kg twice daily was as effective as cefaclor or amoxicillin/clavulanate .

In Vitro Studies

In vitro studies have demonstrated cefprozil's effectiveness against various pathogens:

  • E. coli Resistance : A study indicated that cefprozil was more active than ciprofloxacin against non-ESBL-producing E. coli (93.7% inhibition) but had limited activity against ESBL-producing strains .
  • Comparative Microbial Activity : Cefprozil's in vitro activity against clinical isolates shows it retains good activity against common pathogens responsible for urinary tract infections (UTIs) while being less effective against resistant strains .

Pharmacokinetics

Cefprozil exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 90-95% following oral administration.
  • Half-life : About 1.3 hours.
  • Elimination : Primarily excreted via the kidneys; hemodialysis can aid in removal during overdose situations .

Adverse Effects

The most common side effects associated with cefprozil include mild to moderate gastrointestinal disturbances such as diarrhea and nausea. Serious adverse effects are rare, making it a suitable option for many patients .

Data Summary Table

ParameterValue
Bioavailability 90-95%
Half-life 1.3 hours
Protein Binding 36%
Volume of Distribution 0.23 L/kg
Elimination Route Primarily renal

Case Studies

Several studies have highlighted cefprozil's clinical effectiveness:

  • Tonsillitis/Pharyngitis Study : Patients treated with cefprozil showed comparable clinical outcomes to those treated with erythromycin but with improved bacteriological results.
  • Acute Otitis Media in Children : The efficacy of cefprozil was confirmed as equivalent to that of standard treatments like amoxicillin/clavulanate, supporting its use in pediatric populations.

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-HERYOFLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114876-72-1
Record name Cefprozil, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPROZIL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefprozil, (Z)-
Reactant of Route 2
Reactant of Route 2
Cefprozil, (Z)-
Reactant of Route 3
Reactant of Route 3
Cefprozil, (Z)-
Reactant of Route 4
Cefprozil, (Z)-
Reactant of Route 5
Cefprozil, (Z)-
Reactant of Route 6
Reactant of Route 6
Cefprozil, (Z)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.